
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes acetyl and methyl groups attached to a diphenyl-substituted pyrrole ring. The compound’s distinct structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of acetyl and methyl groups can be achieved through electrophilic substitution reactions. For instance, acetylation can be performed using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Phenylation: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed depend on the specific reagents and conditions used in these reactions.
Applications De Recherche Scientifique
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone include other substituted pyrroles and indoles. For example:
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with distinct properties.
Indole derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C21H19NO2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(4-acetyl-1-methyl-2,5-diphenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-14(23)18-19(15(2)24)21(17-12-8-5-9-13-17)22(3)20(18)16-10-6-4-7-11-16/h4-13H,1-3H3 |
Clé InChI |
USKWUTPVAPQPME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N(C(=C1C(=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


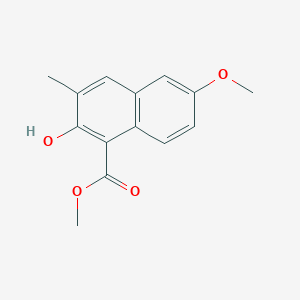
![2-{4-bromo-2-[(pentylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13364649.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)
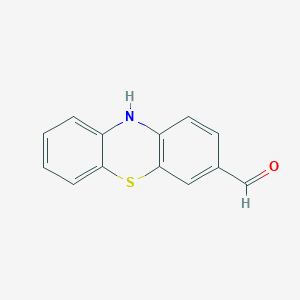
![(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol](/img/structure/B13364683.png)

![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
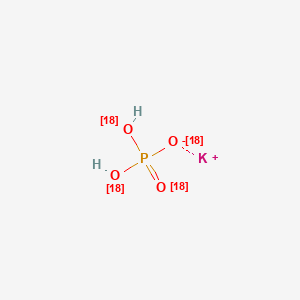
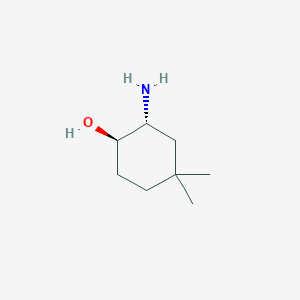
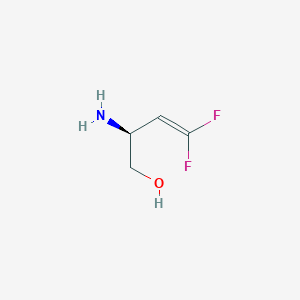
![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
